molecular formula C15H15FN2O3S B6290788 N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 2414426-30-3

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B6290788
CAS No.: 2414426-30-3
M. Wt: 322.4 g/mol
InChI Key: QVMWSSJQZRQIGW-LICLKQGHSA-N
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Description

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a fluorine-substituted aromatic ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11-3-6-13(7-4-11)22(19,20)18-17-10-12-5-8-14(16)15(9-12)21-2/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMWSSJQZRQIGW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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